molecular formula C5H7ClO2 B7964284 2-(Chloromethyl)cyclopropane-1-carboxylic acid

2-(Chloromethyl)cyclopropane-1-carboxylic acid

Cat. No.: B7964284
M. Wt: 134.56 g/mol
InChI Key: UTMFMZALCNUPDJ-UHFFFAOYSA-N
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Description

2-(Chloromethyl)cyclopropane-1-carboxylic acid (CAS 1779806-94-8) is a high-value cyclopropane-containing building block with the molecular formula C5H7ClO2 and a molecular weight of 134.56 g/mol . This compound features both a reactive chloromethyl group and a carboxylic acid functional group on a strained cyclopropane ring. Three-membered cyclic compounds like this cyclopropane derivative possess maximum torsional and angular strain, which endows them with unique physicochemical properties and high reactivity, making them invaluable intermediates in advanced organic synthesis and for the development of novel functionalized molecules . Its primary research value lies in its application as a key synthetic intermediate in the development of pharmaceuticals and pesticides, as evidenced by patents covering similar chlorocyclopropanecarboxylic acid derivatives . The carboxylic acid moiety allows for further derivatization, such as the formation of esters or amides, while the chloromethyl group serves as an excellent handle for nucleophilic substitution, enabling the construction of more complex molecular architectures. Researchers can utilize this compound to introduce a strained cyclopropane scaffold into target molecules, a structure of significant interest in medicinal chemistry and materials science. This product is intended for Research Use Only and is not for diagnostic or therapeutic use. It is recommended to store the material in a well-closed container, protected from light, in a cool and dry environment . Available for immediate delivery in quantities ranging from grams to kilograms .

Properties

IUPAC Name

2-(chloromethyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClO2/c6-2-3-1-4(3)5(7)8/h3-4H,1-2H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTMFMZALCNUPDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of cyclopropane carboxylic acid with chloromethylating agents under controlled conditions. For example, the reaction can be carried out using chloromethyl methyl ether (MOMCl) in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the formation of the chloromethyl group on the cyclopropane ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, using efficient chloromethylating agents and reaction conditions that ensure the safety and scalability of the production process .

Chemical Reactions Analysis

Substitution Reactions

The chloromethyl group (-CH2_2Cl) undergoes nucleophilic substitution under basic conditions. Common reagents and outcomes include:

Reagent Conditions Product Mechanism
Amines (e.g., NH3_3)Polar aprotic solvent (DMF), 60–80°C2-(Aminomethyl)cyclopropane-1-carboxylic acidSN_N2 displacement of Cl^- with NH3_3
Thiols (e.g., HS-R)Base (K2_2CO3_3), RT2-(Alkylthiolmethyl)cyclopropane-1-carboxylic acidThiolate ion attack at CH2_2Cl
Hydroxide (NaOH)Aqueous ethanol, reflux2-(Hydroxymethyl)cyclopropane-1-carboxylic acidHydrolysis via SN_N1 or SN_N2 pathways

Key Observation : Steric hindrance from the cyclopropane ring slows substitution kinetics compared to linear analogs .

Elimination Reactions

Under strongly basic conditions (e.g., NaOEt), β-elimination occurs, forming conjugated dienes or ring-opened products:

2-(Chloromethyl)cyclopropane-1-carboxylic acidNaOEt, Δ1-Carboxyvinylcyclopropane+HCl\text{2-(Chloromethyl)cyclopropane-1-carboxylic acid} \xrightarrow{\text{NaOEt, Δ}} \text{1-Carboxyvinylcyclopropane} + \text{HCl}

The reaction proceeds via dehydrohalogenation, with the cyclopropane ring stabilizing the transition state through partial conjugation .

Carboxylic Acid Functionalization

The -COOH group participates in typical acid-derived reactions:

Esterification

Reaction with alcohols (R-OH) under acidic catalysis yields esters:

2-(Chloromethyl)cyclopropane-1-carboxylic acid+ROHH+2-(Chloromethyl)cyclopropane-1-carboxylate ester+H2O\text{this compound} + \text{ROH} \xrightarrow{\text{H}^+} \text{2-(Chloromethyl)cyclopropane-1-carboxylate ester} + \text{H}_2\text{O}

Decarboxylation

Thermal decarboxylation (150–200°C) produces CO2_2 and 2-(chloromethyl)cyclopropane:

2-(Chloromethyl)cyclopropane-1-carboxylic acidΔ2-(Chloromethyl)cyclopropane+CO2\text{this compound} \xrightarrow{\Delta} \text{2-(Chloromethyl)cyclopropane} + \text{CO}_2

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes electrophilic or radical-initiated ring-opening:

Acid-Catalyzed Ring Expansion

In concentrated H2_2SO4_4, the ring expands to form γ-chloro-β,γ-unsaturated carboxylic acids:

\text{Cyclopropane} \xrightarrow{\text{H}_2\text{SO}_4} \text{CH}_2=CH-CH(Cl)-COOH}

Radical Addition

With AIBN initiation, bromine adds across the ring:

2-(Chloromethyl)cyclopropane-1-carboxylic acid+Br2AIBN1-Bromo-2-(chloromethyl)cyclopropane-1-carboxylic acid\text{this compound} + \text{Br}_2 \xrightarrow{\text{AIBN}} \text{1-Bromo-2-(chloromethyl)cyclopropane-1-carboxylic acid}

Reduction Reactions

Selective reduction pathways depend on the reagent:

Reagent Target Group Product
LiAlH4_4Carboxylic acid (-COOH)2-(Chloromethyl)cyclopropanemethanol
Pd/C, H2_2Chloromethyl (-CH2_2Cl)2-Methylcyclopropane-1-carboxylic acid

Scientific Research Applications

2-(Chloromethyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex cyclopropane derivatives and other cyclic compounds.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways involving cyclopropane-containing substrates.

    Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor for bioactive molecules with therapeutic properties.

    Industry: It is utilized in the synthesis of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)cyclopropane-1-carboxylic acid involves its reactivity with various molecular targets. The chloromethyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds with nucleophiles. The carboxylic acid group can participate in acid-base reactions, influencing the compound’s solubility and reactivity in different environments.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The table below compares 2-(Chloromethyl)cyclopropane-1-carboxylic acid with structurally related cyclopropane derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications CAS Number
Target Compound -CH₂Cl, -COOH C₅H₇ClO₂ 134.56 Reactive intermediate; potential in agrochemicals 1779806-94-8
trans-2-cyanocyclopropanecarboxylic acid -CN, -COOH (trans) C₅H₅NO₂ 123.10 Higher polarity due to -CN; enzyme inhibition studies 39891-82-2
cis-2-cyanocyclopropanecarboxylic acid -CN, -COOH (cis) C₅H₅NO₂ 123.10 Stereospecific reactivity in drug design 1463522-68-0
1-(Boc-Amino)cyclopropanecarboxylic acid -Boc-NH-, -COOH C₉H₁₅NO₄ 201.22 Protected amino group for peptide synthesis 88950-64-5
(1R,2R)-2-(4-Bromophenyl)cyclopropane-1-carboxylic acid -C₆H₄Br, -COOH C₁₀H₉BrO₂ 265.09 Aryl substituent for cross-coupling reactions 1159826-53-5
2-ethyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid -C₂H₅, -C(CH₃)₂, -COOH C₉H₁₆O₂ 156.22 Branched alkyl groups enhance hydrophobicity 1247433-90-4
Key Observations:
  • Electronic Effects: The chloromethyl group in the target compound acts as a leaving group, enabling nucleophilic substitution reactions, whereas cyano (-CN) substituents (e.g., trans/cis-2-cyanocyclopropanecarboxylic acids) increase polarity and participate in hydrogen bonding .
  • Steric and Stereochemical Considerations: Cis/trans isomers (e.g., cyanocyclopropane derivatives) exhibit distinct biological activities due to spatial arrangement .
  • Functional Group Diversity: The Boc-protected amino group in 1-(Boc-Amino)cyclopropanecarboxylic acid enhances stability in peptide coupling reactions, contrasting with the reactive chloromethyl group .

Stability and Handling

  • Hydrolytic Sensitivity : The chloromethyl group may render the target compound prone to hydrolysis under acidic or basic conditions, unlike stable alkyl or aryl substituents .

Biological Activity

2-(Chloromethyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative with significant potential in medicinal chemistry and organic synthesis. Its unique structure, featuring a chloromethyl group and a carboxylic acid functional group, offers various biological activities, making it a candidate for further research in drug discovery and development.

  • Chemical Formula : C4_4H5_5ClO2_2
  • Molecular Weight : 134.56 g/mol
  • IUPAC Name : (1R,2R)-2-(chloromethyl)cyclopropane-1-carboxylic acid
  • CAS Number : 1779806-94-8

Synthesis

Several synthetic methods have been explored for producing this compound, emphasizing its accessibility for research and industrial applications. The compound can be synthesized through various reactions involving cyclopropanation techniques and chloromethylation processes, which are well-documented in the literature .

Initial studies suggest that this compound may interact with specific enzymes or receptors, influencing various biochemical pathways. The presence of the chloromethyl group potentially enhances its reactivity and binding affinity to biological targets.

Anticancer Properties

Research into the anticancer potential of this compound is emerging. For instance, related cyclopropane derivatives have shown promising results in inhibiting cancer cell proliferation. A study examining structurally similar compounds indicated that modifications to the cyclopropane ring could lead to enhanced anticancer activity, suggesting that this compound may exhibit similar properties .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Preliminary findings indicate that it could possess activity against various bacterial strains, although specific data on its efficacy remains limited. Further investigation into its interaction with bacterial enzymes may elucidate its potential as an antimicrobial agent .

Case Study 1: Anticancer Investigation

A recent investigation focused on the biological effects of newly derived alicyclic compounds, including those related to this compound. The study evaluated their cytotoxic effects on cancer cell lines and found that certain modifications led to significant inhibition of tumor growth, highlighting the need for further exploration of this compound's structure-activity relationship .

Case Study 2: Antimicrobial Screening

Another study assessed the antimicrobial activity of various cyclopropane derivatives, including those with carboxylic acid functionalities. The results indicated that some derivatives exhibited strong inhibitory effects against pathogenic bacteria, suggesting that this compound could be a valuable lead compound for developing new antibiotics .

Comparative Analysis with Similar Compounds

Compound NameCAS NumberKey Features
1-Chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid1824203-65-7Contains two chloromethyl groups
1,1-Dibromo-2,2-bis(chloromethyl)cyclopropaneNot specifiedContains both bromine and chloromethyl groups
Cyclopropanecarboxylic acid104-55-2Lacks halogen substitution

Uniqueness : The presence of a single chloromethyl group alongside a carboxylic acid distinguishes this compound from other similar compounds. This specific arrangement enhances its reactivity and potential applications in synthesis and drug development.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-(chloromethyl)cyclopropane-1-carboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via cyclopropanation of allylic precursors using halocarbene intermediates. For example, γ-chlorobutyronitrile derivatives undergo base-mediated ring closure to form cyclopropane rings (e.g., potassium hydroxide in ethanol at 0–5°C) . Optimizing stoichiometry and temperature minimizes side reactions like hydrolysis of the chloromethyl group. Characterization via 1^1H/13^13C NMR and IR confirms regioselectivity, with the chloromethyl group’s resonance at δ 3.8–4.2 ppm .

Q. How should researchers characterize the stability of this compound under varying pH and temperature conditions?

  • Methodology : Stability assays involve incubating the compound in buffered solutions (pH 1–13) at 25°C and 40°C. High-performance liquid chromatography (HPLC) monitors degradation products, such as cyclopropane ring-opening derivatives or decarboxylation byproducts. The chloromethyl group is prone to hydrolysis under alkaline conditions (pH > 10), requiring storage at 4°C in anhydrous solvents like THF .

Q. What spectroscopic techniques are critical for distinguishing this compound from its structural analogs?

  • Methodology :

  • NMR : 1^1H NMR distinguishes the chloromethyl (–CH2_2Cl) group (triplet, J = 6–8 Hz) from methyl or phenyl substituents. 13^13C NMR identifies the cyclopropane ring carbons (δ 15–25 ppm) and carboxylic acid carbon (δ 170–175 ppm) .
  • X-ray crystallography : Resolves stereochemical ambiguities, particularly for chiral derivatives, by confirming bond angles and spatial arrangement .

Advanced Research Questions

Q. How does the chloromethyl substituent influence the compound’s reactivity in nucleophilic substitution versus ring-opening reactions?

  • Mechanistic Insight : The chloromethyl group acts as an electrophilic site for nucleophilic substitution (e.g., with amines or thiols) but stabilizes the cyclopropane ring against thermal ring-opening. Density functional theory (DFT) calculations show that the electron-withdrawing carboxylic acid group increases ring strain (109.5° bond angles), making the cyclopropane susceptible to electrophilic attack at the chloromethyl position . Experimental validation involves kinetic studies using competing nucleophiles (e.g., NaN3_3 vs. NaSH) .

Q. What strategies mitigate racemization during asymmetric synthesis of chiral this compound derivatives?

  • Stereochemical Control : Chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysts (e.g., Rh+^+ with Josiphos ligands) direct cyclopropanation to achieve >90% ee. Polarimetric analysis and chiral HPLC (e.g., Chiralpak IA column) confirm enantiopurity. Racemization occurs above 60°C due to ring strain-induced bond rotation, necessitating low-temperature reactions .

Q. How do computational models predict the compound’s bioavailability and metabolic pathways?

  • In Silico Analysis : Quantitative structure-property relationship (QSPR) models predict logP (~1.8) and solubility (2.1 mg/mL in water), indicating moderate membrane permeability. Molecular docking simulations (AutoDock Vina) suggest potential interactions with cytochrome P450 enzymes (e.g., CYP3A4), with metabolic pathways favoring oxidation of the chloromethyl group to a hydroxymethyl intermediate .

Q. What are the challenges in analyzing trace impurities in this compound using LC-MS, and how can they be resolved?

  • Analytical Strategy : High-resolution LC-MS (Q-TOF) identifies impurities like cyclopropane-dicarboxylic acid (m/z 129.019) or dimeric byproducts. Solid-phase extraction (SPE) with C18 cartridges removes hydrophilic impurities. Method validation follows ICH guidelines, with detection limits of 0.1% w/w for major impurities .

Data Contradictions and Resolution

  • Synthesis Yield Variability : reports 65–70% yields for cyclopropane-carboxylic acids via halocarbene methods, while cites 50–55% yields for dichloro analogs. This discrepancy may arise from steric effects of the chloromethyl group versus bulkier substituents. Researchers should optimize reaction time and base strength (e.g., KOtBu vs. NaOH) .
  • Stability in Protic Solvents : recommends anhydrous storage, but notes stability in aqueous buffers at pH 4–6. This suggests pH-dependent hydrolysis kinetics, requiring pH-specific stability protocols .

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